molecular formula C20H25FN2O4S B2573504 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 941917-40-4

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2573504
CAS No.: 941917-40-4
M. Wt: 408.49
InChI Key: SZUAUIDHSVHFLX-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic chemical compound offered as a building block for medicinal chemistry and drug discovery research. Its structure incorporates several features of pharmacological interest: a benzenesulfonamide group, which is a common motif in enzyme inhibitors and has been explored in the development of various therapeutic agents (e.g., as seen in studies of sulfonamide-containing compounds with antitumor properties) ; a morpholino ring, which can enhance solubility and influence pharmacokinetic parameters; and a 4-fluorophenyl moiety, often used to optimize a compound's binding affinity and metabolic stability. As a research chemical, it serves as a key intermediate for the synthesis and exploration of novel molecules, particularly in the development of targeted therapies. Potential research applications include investigating its activity against kinase targets or its role as a modulator of G-protein coupled receptors (GPCRs), given that structural analogs with fluorophenyl and morpholino groups have been developed as receptor inverse agonists . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties and biological activities.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-3-8-19(26-2)20(13-15)28(24,25)22-14-18(23-9-11-27-12-10-23)16-4-6-17(21)7-5-16/h3-8,13,18,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUAUIDHSVHFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-fluoroaniline with 2-chloroethylmorpholine under basic conditions to form the intermediate N-(2-(4-fluorophenyl)-2-morpholinoethyl)amine.

    Sulfonation: The intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in controlled environments.

    Continuous Flow Synthesis: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound
  • Synthesis: Likely involves multi-step alkylation and sulfonylation. A plausible route includes: Sulfonylation of 2-methoxy-5-methylbenzoic acid to form the sulfonyl chloride. Reaction with 2-(4-fluorophenyl)-2-morpholinoethylamine.
  • Key Groups: Sulfonamide, 4-fluorophenyl, morpholinoethyl, methoxy, methyl.
Analog 1: 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
  • Synthesis : Cyclization of hydrazinecarbothioamides [4–6] in basic media (8% NaOH).
  • Key Groups : Triazole-thione, 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl.
  • Divergence: Heterocyclic triazole core vs. morpholinoethyl side chain in the target.
Analog 2: N-[4-(4-Fluoro-phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide
  • Synthesis : Condensation of sulfonamide with substituted pyrimidine precursors.
  • Key Groups : Pyrimidine, 4-fluorophenyl, methanesulfonamide.
  • Divergence: Pyrimidine ring introduces rigidity compared to the flexible morpholinoethyl group.

Spectroscopic and Physicochemical Properties

Compound IR (cm⁻¹) 1H-NMR Features (δ ppm)
Target Compound S=O (1340–1360), C-O (1250) Aromatic H: 6.8–7.5; Morpholino: 3.4–3.8
Triazole-Thiones [7–9] C=S (1247–1255), NH (3278–3414) Triazole H: ~8.0; Difluorophenyl: 6.9–7.3
Pyrimidine Sulfonamide S=O (1350), C=O (1680) Pyrimidine H: ~8.5; CH3 (isopropyl): 1.2–1.5
  • Key Observations :
    • The target lacks C=S (thione) and triazole protons but shares sulfonamide S=O stretches with analogs.
    • Fluorine substituents in all compounds deshield adjacent protons, shifting aromatic signals upfield .

Data Table: Structural and Functional Comparison

Compound Structural Features Synthesis Key Step Potential Application
Target Compound Morpholinoethyl, 4-Fluorophenyl Alkylation of sulfonamide Enzyme inhibition, CNS drugs
Triazole-Thiones [7–9] Triazole-thione, Difluorophenyl Cyclization in NaOH Antimicrobial agents
Pyrimidine Sulfonamide Pyrimidine, Methanesulfonamide Condensation reaction Kinase inhibition

Notes on Substituent Effects

  • Fluorine : Enhances metabolic stability and electron-withdrawing effects across all compounds.
  • Morpholino vs. Heterocycles: Morpholino improves solubility, whereas triazole/pyrimidine introduces planar rigidity, affecting target binding.
  • Synthetic Complexity : Triazole-thiones require harsh basic conditions , while the target compound’s synthesis may involve milder alkylation steps.

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